molecular formula C10H14O3 B12436798 (2Z)-2-Methylbut-2-enoyl (2Z)-2-methylbut-2-enoate

(2Z)-2-Methylbut-2-enoyl (2Z)-2-methylbut-2-enoate

Cat. No.: B12436798
M. Wt: 182.22 g/mol
InChI Key: LIHLSLRANKCHLV-UHFFFAOYSA-N
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Description

(2Z)-2-Methylbut-2-enoyl (2Z)-2-methylbut-2-enoate is an organic compound with a unique structure that includes two (2Z)-2-methylbut-2-enoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-Methylbut-2-enoyl (2Z)-2-methylbut-2-enoate typically involves the esterification of (2Z)-2-methylbut-2-enoic acid with (2Z)-2-methylbut-2-enoyl chloride. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. A catalyst like pyridine or triethylamine is often used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-Methylbut-2-enoyl (2Z)-2-methylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Corresponding amides or thioesters.

Scientific Research Applications

(2Z)-2-Methylbut-2-enoyl (2Z)-2-methylbut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-Methylbut-2-enoyl (2Z)-2-methylbut-2-enoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in fatty acid synthesis, leading to a decrease in lipid production. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-Methylbut-2-enoyl chloride
  • (2Z)-2-Methylbut-2-enoic acid
  • (2Z)-2-Methylbut-2-enoyl (2E)-2-methylbut-2-enoate

Uniqueness

(2Z)-2-Methylbut-2-enoyl (2Z)-2-methylbut-2-enoate is unique due to its dual (2Z)-2-methylbut-2-enoyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds and allows for its use in specialized applications where these properties are advantageous.

Properties

IUPAC Name

2-methylbut-2-enoyl 2-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-5-7(3)9(11)13-10(12)8(4)6-2/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHLSLRANKCHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC(=O)C(=CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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